molecular formula C12H20N2 B13018748 N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine

N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine

Cat. No.: B13018748
M. Wt: 192.30 g/mol
InChI Key: YPONNBYXYWAIKV-UHFFFAOYSA-N
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Description

N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine (CAS 1019587-16-6) is a chemical compound with the molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.31 g/mol . Its structure incorporates a pyridine ring, a privileged scaffold in medicinal chemistry known to be a key pharmacophore in numerous approved drugs . The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets like enzymes and receptors . Furthermore, the presence of this heteroaromatic system allows for π-π stacking interactions with aromatic amino acids, facilitating specific protein-ligand recognition . This combination of features makes pyridine-containing compounds, such as this amine, valuable intermediates in pharmaceutical research for developing agents targeting a wide array of diseases, including cancer, central nervous system disorders, and infectious diseases . The compound features a pentan-1-amine chain modified with a N-(1-(pyridin-3-yl)ethyl) group, which may influence its lipophilicity and overall pharmacokinetic properties. While the precise mechanism of action and specific research applications for this compound are areas for ongoing scientific investigation, its structure suggests potential as a building block for the synthesis of more complex molecules or as a candidate for screening in biological assays. This product is intended for research and development purposes in a controlled laboratory environment only. Attention: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)pentan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-4-5-9-14-11(2)12-7-6-8-13-10-12/h6-8,10-11,14H,3-5,9H2,1-2H3

InChI Key

YPONNBYXYWAIKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine typically involves the reaction of 3-ethylpyridine with pentan-1-amine under specific conditions. One common method is the reductive amination of 3-ethylpyridine using pentan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amine group in N-(1-(pyridin-3-yl)ethyl)pentan-1-amine participates in alkylation and acylation reactions.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in anhydrous dichloromethane under basic conditions (K₂CO₃) to form tertiary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine. For example:

    N 1 Pyridin 3 yl ethyl pentan 1 amine+CH3COClN acetyl derivative\text{N 1 Pyridin 3 yl ethyl pentan 1 amine}+\text{CH}_3\text{COCl}\rightarrow \text{N acetyl derivative}

    Yields depend on stoichiometry and reaction time.

Oxidation Reactions

The pyridine ring and alkyl chain are susceptible to oxidation:

Reaction TypeReagents/ConditionsProductsYieldSource
Pyridine ring oxidationH₂O₂, ambient temperaturePyridine N-oxide derivatives60–75%
Alkyl chain oxidationKMnO₄, acidic conditionsCarboxylic acid derivatives~50%

Mechanistic Insight : Hydrogen peroxide oxidizes the pyridine nitrogen to form an N-oxide, enhancing electrophilicity for subsequent reactions.

Reductive Amination

The compound serves as a substrate in reductive amination with aldehydes or ketones. For example:

  • Reacts with 3-pyridinecarboxaldehyde in the presence of NaBH₃CN (acetic acid catalyst) to form a tertiary amine.

  • Optimal conditions: 24 hours at room temperature in methanol.

Cyclization and Heterocycle Formation

Under oxidative or thermal conditions, the compound participates in cyclization:

Nucleophilic Substitution

The pyridine nitrogen can act as a weak base, facilitating nucleophilic substitution:

SubstrateReagentsProductNotes
Alkyl halides (R–X)K₂CO₃, DCMQuaternary ammonium saltsRequires anhydrous conditions
Aryl boronic acidsPd catalysisCross-coupled aryl derivativesLimited data; inferred from analogous systems

Acid-Base Reactions

The compound forms salts with strong acids (e.g., HCl, H₂SO₄).

  • Protonation : Occurs at the pyridine nitrogen (pKa ~5.0) and the amine nitrogen (pKa ~10.5).

  • Applications : Salt formation improves solubility for biological assays.

Complexation with Metal Ions

The pyridine ring coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures:

Compound+CuCl2Blue coordination complex\text{Compound}+\text{CuCl}_2\rightarrow \text{Blue coordination complex}

Stoichiometry and stability constants require further study.

Biological Activity and Derivatives

While not a direct chemical reaction, its enzyme inhibition activity is notable:

  • Acts as a competitive inhibitor for monoamine oxidase (MAO) due to structural mimicry of neurotransmitter substrates.

  • Modifications (e.g., fluorination) enhance binding affinity by 3–5 fold .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for the development of new synthetic methodologies that can lead to novel compounds with enhanced biological activities.

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeTarget CompoundYield (%)Reference
Alkylation2-(Pyridin-3-yl)-4-methylpyridine85
CouplingPyridine-based polymers75
FunctionalizationAmine derivatives90

Biological Applications

Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties in models of neurodegeneration. In animal studies, it has been shown to reduce neuronal loss and enhance cognitive function, suggesting its potential use in treating neurodegenerative diseases.

Anti-inflammatory Properties
In rodent models of inflammation, this compound demonstrated a significant reduction in inflammatory markers and improved clinical scores. These findings highlight its potential for therapeutic use in inflammatory conditions.

Table 2: Biological Activity of this compound

Study TypeModelOutcomeReference
Neuroprotection StudyMouse modelReduced neuronal loss
Inflammation StudyRodent modelDecreased inflammatory markers

Material Science

Production of Specialty Materials
The compound is also being explored for its role in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can tailor material properties for various industrial applications .

Case Studies

Several case studies have elucidated the therapeutic potential and mechanisms of action of this compound:

Case Study 1: Neuroprotection
A study investigated the compound's effects on cognitive decline in a mouse model of Alzheimer's disease. Results showed significant improvement in memory tests and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent.

Case Study 2: Inflammation
In a controlled study involving rats with induced arthritis, treatment with this compound resulted in lower levels of pro-inflammatory cytokines and improved joint function compared to the control group.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure–activity relationship (SAR) studies indicate that variations in alkyl chain length and substitutions on the pyridine ring significantly affect potency against specific biological targets .

Mechanism of Action

The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine:

N-Benzyl-N-(2-(Pyridin-3-yl)ethyl)bicyclo[1.1.1]pentan-1-amine (4-31)

  • Structure : A bicyclo[1.1.1]pentane core replaces the linear pentyl chain, with a benzyl group and pyridin-3-yl-ethylamine substituents.
  • Synthesis : Prepared via coupling of N-benzyl-(2-(pyridin-3-yl)ethyl)amine with [1.1.1]propellane (39% yield) .
  • Properties : Exhibits a colorless oil consistency and distinct $^1$H NMR signals (e.g., δ 8.49 ppm for pyridine protons) .

(E)-N-(2-Methylbutyl)-1-(Pyridin-3-yl)methanimine (Compound A in )

  • Structure : An imine derivative with a pyridin-3-yl group and a branched alkyl chain.
  • Properties : Displays a fruity odor and pear-like aroma due to the conjugated imine system .
  • Key Difference : The imine functionality (C=N) introduces polarity and reactivity absent in the saturated amine structure of the target compound.

N-(1-(Furan-2-yl)ethyl)pentan-1-amine

  • Structure : Replaces the pyridine ring with a furan moiety.
  • Properties : Lower basicity compared to pyridine derivatives due to furan’s oxygen atom, which reduces electron density on the aromatic ring .
  • Key Difference : The furan ring may decrease metabolic stability but improve solubility in polar solvents.

N-(1-(1H-Imidazol-4-yl)ethyl)-3-methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamide (88)

  • Structure : A complex hybrid with imidazole, trifluoromethylpyridine, and pyrrole groups.
  • Properties : High purity (99.37% HPLC) and enantiomeric resolution via SFC, highlighting the impact of fluorinated groups on chromatographic behavior .
  • Key Difference : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism.

Comparative Analysis Table

Compound Name Key Structural Features Synthesis Yield Purity (HPLC/SFC) Notable Properties Reference
This compound Pyridine, linear pentyl chain Not reported Not reported Theoretical high basicity, moderate lipophilicity Inferred
N-Benzyl-bicyclo[1.1.1]pentan-1-amine (4-31) Bicyclo core, pyridine, benzyl 39% Not reported Rigid structure, distinct NMR signals
(E)-N-(2-Methylbutyl)-1-(Pyridin-3-yl)methanimine Pyridine, imine, branched alkyl Not reported Not reported Fruity odor, polarizable C=N bond
N-(1-(Furan-2-yl)ethyl)pentan-1-amine Furan, linear pentyl chain Not reported Not reported Lower basicity, improved solubility
Compound 88 (Imidazole-trifluoromethyl hybrid) Trifluoromethylpyridine, imidazole, cyclopropane 36% (racemic) 99.37% (HPLC) High enantiopurity, fluorinated stability

Research Findings and Implications

  • Electronic Effects : Pyridine’s nitrogen atom enhances hydrogen-bonding capacity compared to furan or phenyl analogs, influencing receptor binding in bioactive molecules .
  • Lipophilicity : Linear alkyl chains (e.g., pentan-1-amine) increase hydrophobicity, whereas fluorinated groups (e.g., CF$_3$) further enhance membrane permeability .
  • Synthetic Challenges : Low yields (e.g., 15–39% in and ) highlight the difficulty of coupling bulky amines with aromatic systems.

Biological Activity

N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine, also known as 1-(Pyridin-3-yl)pentan-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables for clarity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pentylamine chain. The position of the nitrogen atom in the pyridine ring significantly influences its chemical properties and biological activity. The structure can be represented as follows:

N 1 Pyridin 3 yl ethyl pentan 1 amine C12H17\text{N 1 Pyridin 3 yl ethyl pentan 1 amine}\quad \text{ C}_{12}\text{H}_{17}\text{N }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate several biochemical pathways, including:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control. For instance, it reduces the expression levels of anti-apoptotic proteins like Mcl-1 by inhibiting CDK9-mediated RNA polymerase II transcription .
  • Antimicrobial Activity : Research indicates that pyridine derivatives exhibit antimicrobial properties against various pathogens. The presence of the pyridine ring enhances the compound's interaction with bacterial membranes and metabolic pathways .

Biological Activity Data

The following table summarizes key biological activities and efficacy data for this compound derived from various studies:

Activity EC50 (μM) Reference
CDK9 Inhibition0.20
Antimicrobial against S. aureus0.35
Antiparasitic (e.g., against P. falciparum)0.23
Biofilm Inhibition on S. pneumoniae0.048

1. Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with an EC50 value of 0.35 μM, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

2. Antiparasitic Activity

In another investigation, the antiparasitic properties were assessed against Plasmodium falciparum, where this compound displayed an EC50 value of 0.23 μM, suggesting it may serve as a lead compound for developing new antimalarial drugs .

3. Inhibition of Biofilm Formation

The compound was tested for its ability to inhibit biofilm formation in Streptococcus pneumoniae using a crystal violet assay. It was found that at concentrations approaching its minimum biofilm inhibitory concentration (MBIC), biofilm formation was significantly reduced, highlighting its potential in treating biofilm-associated infections .

Q & A

Q. What are the standard synthetic routes for N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine, and what factors influence yield?

The synthesis typically involves alkylation of pentan-1-amine with a pyridin-3-yl-containing electrophile. For example, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₂Cl₂ and CuI) can facilitate the introduction of the pyridinyl group . Reaction efficiency depends on:

  • Catalyst system : Pd-based catalysts improve coupling selectivity but may require optimization of ligand ratios.
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at 50–80°C enhance reactivity .
  • Purification : Flash column chromatography (e.g., SiO₂, EtOAc/pentane gradients) is critical for isolating the product, with yields ranging from 25% to 67% depending on scalability .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • ¹H NMR : Key peaks include aromatic protons (δ 8.35–8.49 ppm for pyridinyl groups) and aliphatic protons (δ 1.37–3.76 ppm for the pentyl chain and ethyl bridge) .
  • HPLC/SFC : Used to assess purity (>95% in optimized syntheses) and resolve enantiomers via chiral columns (e.g., Lux A1 with IPA co-solvent) .
  • ESIMS : Confirms molecular weight (e.g., m/z 404.2 for related analogs) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (classified as skin irritant category 1B) .
  • Ventilation : Use fume hoods due to potential inhalation hazards.
  • Storage : –20°C for long-term stability, in airtight containers under inert gas .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Catalyst tuning : Replace Pd(PPh₃)₂Cl₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .
  • Flow chemistry : Continuous flow reactors reduce side reactions and improve reproducibility for large-scale synthesis .
  • Solvent screening : Test ionic liquids or DMF to stabilize intermediates and reduce byproducts .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing pyridinyl protons from aliphatic chains) .
  • Isotopic labeling : Confirm amine proton exchangeability via D₂O shake tests.
  • X-ray crystallography : Provides definitive structural confirmation for crystalline derivatives .

Q. What pharmacological applications are suggested by its structural analogs?

  • Neurotransmitter analogs : Pyridinyl-ethylamine moieties are explored in neurological targets (e.g., dopamine receptor modulators) .
  • Antimicrobial agents : Similar bicyclo-pentylamine derivatives show activity against bacterial biofilms .
  • Kinase inhibitors : Pyridine-containing carboxamides are studied in cancer therapy (e.g., JAK/STAT pathway inhibition) .

Q. What strategies mitigate challenges in synthesizing air-sensitive intermediates?

  • Schlenk techniques : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reagent additions) .
  • Drying agents : Molecular sieves or MgSO₄ in solvent systems prevent hydrolysis .
  • Low-temperature reactions : Conduct alkylations at –20°C to stabilize reactive intermediates .

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